

# In silico docking studies of Methyl 4benzenesulfonamidobenzoate with biological targets

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Compound of Interest

Compound Name:

Methyl 4benzenesulfonamidobenzoate

Cat. No.:

B182461

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# In Silico Docking Analysis of Methyl 4benzenesulfonamidobenzoate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions of **Methyl 4-benzenesulfonamidobenzoate** with various biological targets, contextualized by published in silico docking studies of structurally related benzenesulfonamide derivatives. Due to the limited availability of direct experimental data for **Methyl 4-benzenesulfonamidobenzoate** in the public domain, this guide leverages data from analogous compounds to provide a predictive overview of its potential efficacy and binding characteristics.

## **Comparative Analysis of Docking Performance**

The following table summarizes the in silico docking performance of various benzenesulfonamide derivatives against several key biological targets. This data, extracted from published research, serves as a benchmark for predicting the potential interactions of **Methyl 4-benzenesulfonamidobenzoate**.



Compound Name	Biological Target	Docking Score (kcal/mol)	Reference Compound
Methyl 4- benzenesulfonamidob enzoate	Carbonic Anhydrase II (hCA II)	Not available in cited literature	Acetazolamide
Tropomyosin receptor kinase A (TrkA)	Not available in cited literature	-	
Dihydrofolate Reductase (DHFR)	Not available in cited literature	Methotrexate	
Benzenesulfonamide derivative 9c	Carbonic Anhydrase I (hCA I)	-5.13	-
Benzenesulfonamide derivative 9h	Carbonic Anhydrase II (hCA II)	-5.32[1][2]	-
Benzenesulfonamide analogue AL107	Tropomyosin receptor kinase A (TrkA)	-11.26[3]	-
Benzenesulfonamide analogue AL106	Tropomyosin receptor kinase A (TrkA)	-10.93[3]	-
N- (phenylsulfonyl)hydraz ine-1-carbothioamide 4a	MCF-7 Breast Carcinoma Cell Line Receptor (4PYP)	Qualitatively described as potent	-
N- (phenylsulfonyl)hydraz ine-1-carbothioamide 4d	MCF-7 Breast Carcinoma Cell Line Receptor (4PYP)	Qualitatively described as potent	-
Pyridin-N-ethyl-N- methylbenzenesulfona mide 21	Dihydrofolate Reductase (DHFR)	Confirmed interaction[4]	-

## **Experimental Protocols: In Silico Molecular Docking**



The following protocol outlines a generalized workflow for performing in silico molecular docking studies, based on methodologies cited in the reviewed literature.

#### 1. Ligand and Receptor Preparation:

- Ligand Preparation: The three-dimensional structure of Methyl 4benzenesulfonamidobenzoate and other compared ligands are constructed using molecular modeling software (e.g., MOE, ChemDraw). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
- Receptor Preparation: The 3D crystallographic structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 5LJT) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized to relax any steric clashes.

#### 2. Docking Simulation:

- Binding Site Identification: The active site of the target protein is defined. This can be based
  on the location of a co-crystallized ligand in the experimental structure or predicted using
  pocket detection algorithms.
- Molecular Docking: A docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) is
  used to predict the binding conformation and affinity of the ligand within the receptor's active
  site. The docking algorithm samples a large number of possible conformations and
  orientations of the ligand and scores them based on a scoring function that estimates the
  binding free energy.

#### 3. Analysis of Results:

- Docking Score: The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. More negative scores generally indicate stronger binding.
- Binding Mode Analysis: The predicted binding pose of the ligand is visualized to analyze the
  intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals
  forces) with the amino acid residues of the protein's active site.

#### 4. ADMET Prediction:



• In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are often predicted using online tools or specialized software to assess the drug-likeness of the compounds.[1][2][5]

## Visualizing the In Silico Workflow

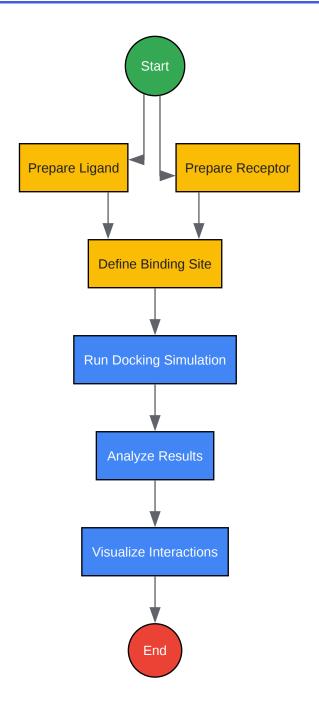
The following diagrams illustrate the typical workflows and conceptual relationships in in silico drug discovery and molecular docking.



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Figure 1: A generalized workflow for in silico drug discovery.





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Figure 2: A typical workflow for a molecular docking experiment.

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